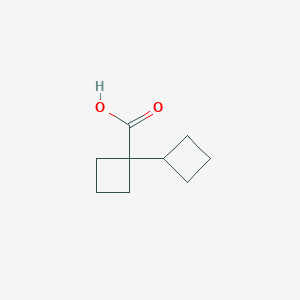
1-Cyclobutylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylcyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring, a fundamental structure in organic chemistry known for its unique chemical properties due to ring strain. While the provided papers do not directly discuss 1-Cyclobutylcyclobutane-1-carboxylic acid, they do provide insights into the synthesis, structure, and reactivity of related cyclobutane-containing compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of cyclobutane derivatives is a topic of interest in several studies. For instance, a solid-state photochemical [2 + 2] cycloaddition reaction has been used to stereoselectively synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities . Similarly, enantiodivergent synthetic sequences have been employed to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, with the stereoselective synthesis of the free amino acid being fully characterized . These methods, along with photochemical routes to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid , and the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid , demonstrate the versatility of synthetic approaches to cyclobutane derivatives.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds, as evidenced by NMR structural studies and DFT theoretical calculations . These bonds confer high rigidity to the molecules both in solution and in the gas phase. The cyclobutane ring acts as a structure-promoting unit, influencing the overall conformation and stability of the compounds.
Chemical Reactions Analysis
Cyclobutane derivatives participate in various chemical reactions. The addition of hydrazoic acid or benzylamine to certain cyclobutane precursors has been shown to introduce nitrogen nucleophiles at specific positions, leading to the synthesis of α-amino cyclobutane carboxylic acids . Additionally, cyclobut-1-ene-1,2-dicarboxylic acid has been reported to exhibit exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene, yielding predominantly the endo-stereoisomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The rigidity imparted by the cyclobutane ring affects the solubility, boiling point, and melting point of these compounds. The presence of functional groups such as carboxylic acids and amines further modulates these properties, as well as the compounds' reactivity towards other chemical species .
Applications De Recherche Scientifique
Synthesis and Chemical Properties 1-Cyclobutylcyclobutane-1-carboxylic acid, a compound with potential applications in synthetic chemistry, is part of broader research efforts exploring cyclobutane derivatives. These efforts include the synthesis of various cyclobutane-containing amino acids and their incorporation into peptides. For instance, studies have demonstrated the synthesis of enantiopure cyclobutane amino acids and amino alcohols, which are valuable for creating oligopeptides and carbocyclic nucleosides, suggesting a potential role for 1-Cyclobutylcyclobutane-1-carboxylic acid in similar synthetic pathways (Balo, Fernández, López, & Caamaño, 2005).
Applications in Tumor Imaging A closely related compound, 1-aminocyclobutane-1-carboxylic acid, has been explored as a potential tumor-seeking agent in nuclear medicine. This research suggests that derivatives of cyclobutane carboxylic acids, including potentially 1-Cyclobutylcyclobutane-1-carboxylic acid, could be valuable in designing novel imaging agents for cancer diagnosis. The ability of such compounds to be preferentially incorporated by tumor cells, alongside rapid clearance from blood, highlights their potential utility in positron emission tomography (PET) imaging (Washburn, Sun, Byrd, Hayes, & Butler, 1979).
Material Science and Polymer Chemistry The cyclobutane ring is a versatile structural unit in material science, particularly in the development of polymers through ring-opening metathesis polymerization (ROMP). Research into 1-substituted cyclobutene derivatives, which share structural similarities with 1-Cyclobutylcyclobutane-1-carboxylic acid, has uncovered their potential as substrates for ROMP, leading to polymers with unique properties. This work underscores the relevance of cyclobutane derivatives in synthesizing new materials with applications ranging from industrial manufacturing to biotechnology (Song, Lee, Parker, & Sampson, 2010).
- Synthesis of enantiopure cyclobutane amino acids and amino alcohols (Balo et al., 2005)
- 1-Aminocyclobutane(/sup 11/C)carboxylic acid, a potential tumor-seeking agent (Washburn et al., 1979)
- Scope of the ring-opening metathesis polymerization (ROMP) reaction of 1-substituted cyclobutenes (Song et al., 2010)
Propriétés
IUPAC Name |
1-cyclobutylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)9(5-2-6-9)7-3-1-4-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELRFWNPNKRGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylcyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520628.png)
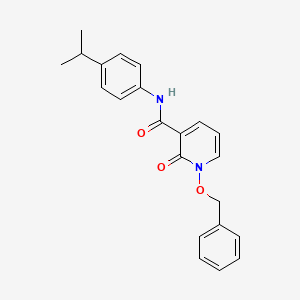
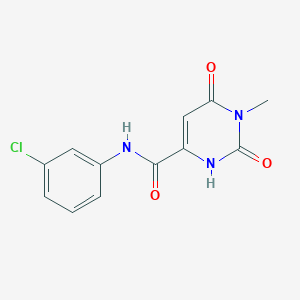
![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)
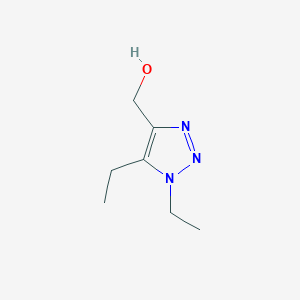
![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)
![1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B2520635.png)
![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)
![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)
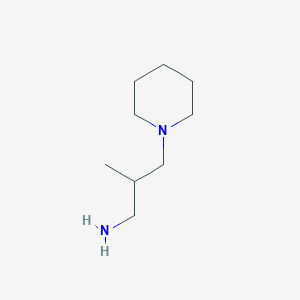
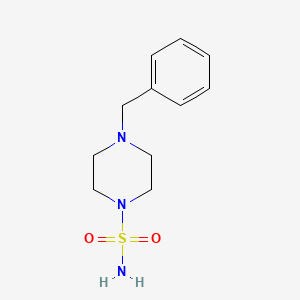
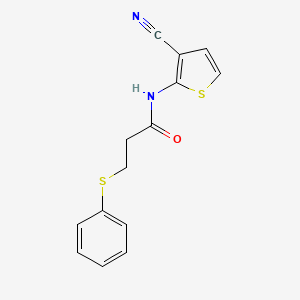
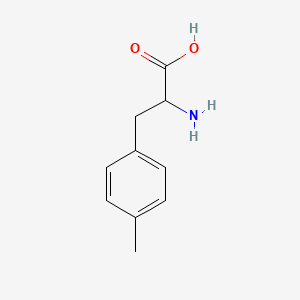
![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)